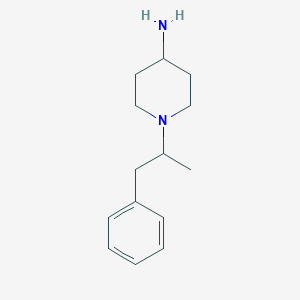

1-(1-Phenylpropan-2-yl)piperidin-4-amine

Description

Properties

CAS No. |

1344075-18-8 |

|---|---|

Molecular Formula |

C14H22N2 |

Molecular Weight |

218.34 g/mol |

IUPAC Name |

1-(1-phenylpropan-2-yl)piperidin-4-amine |

InChI |

InChI=1S/C14H22N2/c1-12(11-13-5-3-2-4-6-13)16-9-7-14(15)8-10-16/h2-6,12,14H,7-11,15H2,1H3 |

InChI Key |

MDILHHANIRJVPD-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)N2CCC(CC2)N |

Canonical SMILES |

CC(CC1=CC=CC=C1)N2CCC(CC2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidin-4-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison with structurally related compounds from the evidence:

Aryl-Substituted Piperidin-4-amines

However, bulkier substituents like indolylphenyl (as in ) may offer higher target specificity.

Heterocyclic-Fused Piperidin-4-amines

Comparison Insight: Quinoline and benzoimidazole substituents (e.g., ) introduce planar aromatic systems, favoring interactions with hydrophobic enzyme pockets. The target compound’s phenylpropan-2-yl group lacks this rigidity but may offer conformational flexibility for receptor engagement.

Piperidin-4-amines with Aliphatic Substituents

The phenylpropan-2-yl group balances aromaticity and alkyl flexibility.

Receptor-Targeted Piperidin-4-amines

Comparison Insight : Bulky substituents like dihydrobenzodioxinylmethyl () enhance receptor specificity. The phenylpropan-2-yl group in the target compound may similarly fine-tune selectivity for undisclosed targets.

Preparation Methods

N-Alkylation of Piperidin-4-amine Derivatives

One established approach involves the N-alkylation of 4-aminopiperidine derivatives with 1-phenylpropan-2-yl moieties:

- The starting intermediate is often a protected or substituted piperidin-4-amine.

- N-alkylation is performed using 1-(1-phenylpropan-2-yl) halides or related electrophiles.

- The reaction is commonly carried out in the presence of a base such as potassium carbonate in acetonitrile, yielding the target compound in moderate to good yields (19–69%) depending on conditions and substituents.

Reductive Amination Route

- This compound can also be prepared by reductive amination of 4-aminopiperidine with 1-phenylpropan-2-one derivatives.

- This involves condensation of the amine with the ketone to form an imine intermediate, followed by reduction (e.g., using sodium cyanoborohydride) to yield the secondary amine.

- This method allows for good control over stereochemistry and functional group tolerance.

Amide Coupling and Cyclization Approaches

- Some synthetic routes start from 1-benzylpiperidin-4-one, which is condensed with aniline to form a Schiff base.

- Subsequent reduction of the imine and acylation steps lead to intermediates that can be further modified to introduce the 1-phenylpropan-2-yl substituent.

- Debenzylation and N-alkylation steps finalize the synthesis of the target amine.

Representative Synthetic Scheme Summary

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|

| 1 | 1-Benzylpiperidin-4-one | Condensation with aniline | Schiff base (imine) | — |

| 2 | Schiff base | Reduction with LiAlH4 | 1-Benzyl-4-anilinopiperidine | — |

| 3 | 1-Benzyl-4-anilinopiperidine | Acylation with propionic anhydride | 1-Benzyl-4-N-propinoylanilinopiperidine | — |

| 4 | Above intermediate | Debenzylation (H2, Pd/C) | 4-N-propanoylanilinopiperidine (norfentanyl) | — |

| 5 | Norfentanyl | N-Alkylation with 2-phenylethyl chloride or tosylate | This compound | Moderate to good yields |

This scheme is adapted from fentanyl-related synthetic methods, which share structural similarities with the target compound.

Reaction Conditions and Purification

- Solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are commonly used.

- Bases like potassium carbonate and triethylamine facilitate alkylation reactions.

- Purification is typically achieved via silica gel chromatography using solvent mixtures like hexanes/ethyl acetate.

- Extraction steps involve aqueous washes with brine, sodium bicarbonate, or citric acid solutions to remove impurities.

Summary Table of Key Preparation Methods

| Method | Key Reaction Type | Starting Materials | Conditions / Reagents | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| N-Alkylation | Nucleophilic substitution | 4-Aminopiperidine + 1-phenylpropan-2-yl halide | Base (K2CO3), acetonitrile, RT to reflux | 19–69% | Straightforward, moderate yield | Requires electrophilic halide |

| Reductive Amination | Condensation + reduction | 4-Aminopiperidine + 1-phenylpropan-2-one | NaBH3CN or similar reductant, mild conditions | Moderate | Good stereochemical control | Sensitive to reaction conditions |

| Amide Coupling + Cyclization | Condensation, reduction, acylation | 1-Benzylpiperidin-4-one + aniline + acylating agents | LiAlH4, propionic anhydride, Pd/C hydrogenation | Moderate | Established method for analogues | Multi-step, requires protection |

Q & A

Q. What are the optimal synthetic routes for 1-(1-Phenylpropan-2-yl)piperidin-4-amine, and how do reaction conditions affect yield and purity?

The synthesis of piperidine derivatives typically involves multi-step organic reactions. A common approach includes nucleophilic substitution or reductive amination between substituted pyridines/piperidines and arylalkyl halides. For example, reacting 2-chloromethylpyridine with piperidin-4-amine under basic conditions (e.g., NaOH or K₂CO₃) can yield structurally analogous compounds. Key parameters include:

- Temperature : 60–80°C for optimal reaction kinetics without side-product formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Purification : Column chromatography or recrystallization ensures ≥95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Standard characterization involves:

- TLC : Monitors reaction progress (Rf value comparison).

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl group integration at δ 7.2–7.4 ppm).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H⁺] peak at m/z ~245).

- HPLC : Assesses purity (>98% for pharmacological studies) .

Q. What are the primary pharmacological targets for piperidine derivatives like this compound?

Piperidine derivatives often interact with central nervous system (CNS) targets:

- Dopamine/Serotonin Receptors : Modulate neurotransmission (e.g., antipsychotic activity).

- σ Receptors : Implicated in neuroprotection and pain modulation.

- Enzymes : Monoamine oxidase (MAO) inhibition for antidepressant effects. Initial screening should include radioligand binding assays and enzyme inhibition studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Assay Variability : Standardize conditions (e.g., pH, temperature, cell lines).

- Purity Differences : Use HPLC-MS to verify compound integrity.

- Structural Analogues : Compare activity across derivatives (e.g., fluorinated vs. non-fluorinated substituents). Contradictions in receptor affinity (e.g., µ-opioid vs. κ-opioid selectivity) may reflect assay-specific biases .

Q. What computational methods are used to model interactions between this compound and biological targets?

- Molecular Docking (AutoDock/Vina) : Predict binding poses to receptors (e.g., dopamine D₂).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns trajectories in GROMACS).

- QSAR Models : Relate substituent electronegativity (e.g., difluoroethyl groups) to logP and IC₅₀ values .

Q. How does the stereochemistry of the compound influence its pharmacological profile?

Chiral centers (e.g., at the piperidine nitrogen or phenylpropan-2-yl group) can drastically alter target engagement. For example:

Q. What strategies optimize the compound’s pharmacokinetic properties through structural modifications?

| Modification | Effect | Example |

|---|---|---|

| Fluorination | ↑ Lipophilicity, ↑ BBB penetration | Difluoroethyl group (logP +0.5) |

| Aryl Substituents | ↑ Receptor selectivity | 4-Chlorophenyl enhances σ₁ affinity |

| Polar Groups | ↓ Metabolism (CYP450 inhibition) | Hydroxyl or amide incorporation |

Q. How do crystallographic studies contribute to understanding its mechanism of action?

X-ray crystallography reveals:

- Binding Pocket Geometry : Hydrogen bonding with Asp110 in the dopamine D₂ receptor.

- Conformational Flexibility : Piperidine ring puckering (chair vs. boat) affects antagonist activity.

- Salt Bridges : Interaction with Glu349 in the 5-HT₃ receptor .

Data Contradiction Analysis Example

Q. Reported IC₅₀ Variability for MAO-B Inhibition

| Study | IC₅₀ (µM) | Conditions |

|---|---|---|

| A | 0.12 | Human recombinant MAO-B, pH 7.4 |

| B | 0.89 | Rat brain homogenate, pH 7.0 |

| Resolution : Differences in enzyme source (species-specific isoforms) and assay pH (affecting ionization) explain variability. Validate using isoform-specific assays . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.